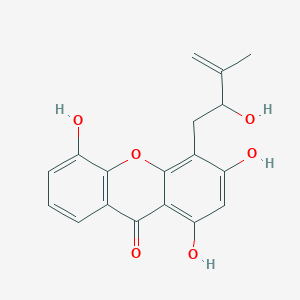
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes a nonylamino group, a phenyl group, and a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropane-1,3-diol and nonylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to increase yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The nonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nonylamino group can interact with hydrophobic regions of proteins, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-phenoxy-1-phenylpropane-1,3-diol
- (4S)-3-[(2S)-2-{[(1S)-1-carboxynonyl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is unique due to its specific stereochemistry and the presence of both a nonylamino group and a phenyl group. These features confer distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
665004-87-5 |
|---|---|
Molekularformel |
C18H31NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-11-14-19-17(15-20)18(21)16-12-9-8-10-13-16/h8-10,12-13,17-21H,2-7,11,14-15H2,1H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
JZCVUDCUNYDSAD-ROUUACIJSA-N |
Isomerische SMILES |
CCCCCCCCCN[C@@H](CO)[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCNC(CO)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




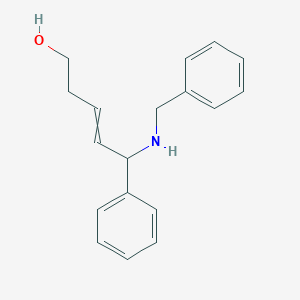
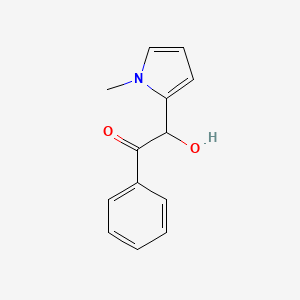
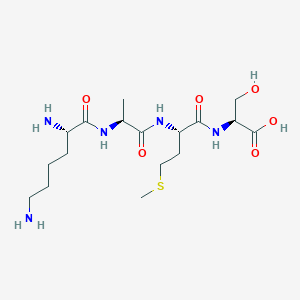
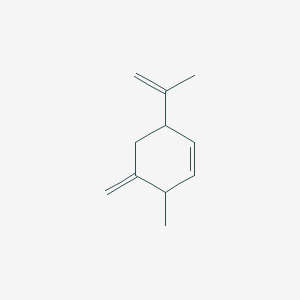
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
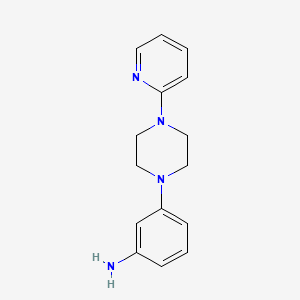
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)

![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)

